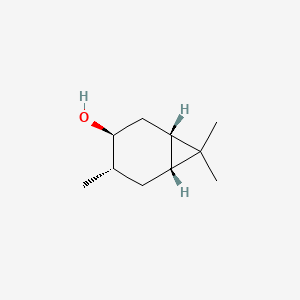

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is a bicyclic alcohol with the molecular formula C10H18O and a molecular weight of 154.2493 . This compound is also known by other names such as 3-Caranol and (+)-Caran-3β-ol . It is a stereoisomer with a unique structure that includes a bicyclo[4.1.0]heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol typically involves organic synthesis techniques. One common method is the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. The process is optimized for high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is unique due to its specific stereochemistry and bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

(1alpha,3alpha,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol, commonly referred to as a bicyclic monoterpenoid, is a compound of significant interest due to its diverse biological activities. This article aims to explore its chemical properties, biological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H18O

- Molecular Weight : 154.249 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 210.6 ± 8.0 °C at 760 mmHg

- LogP : 2.72

- Flash Point : 84.4 ± 10.9 °C

| Property | Value |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.249 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 210.6 ± 8.0 °C |

| LogP | 2.72 |

| Flash Point | 84.4 ± 10.9 °C |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study by Fringuelli et al., it was observed that the compound effectively inhibited the growth of certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential role in managing inflammatory conditions .

Antioxidant Activity

Antioxidant properties have been attributed to this compound as well. It was shown to scavenge free radicals effectively in various assays, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. Results indicated a significant zone of inhibition for both bacteria at concentrations above 100 µg/mL . This suggests that the compound could be a candidate for further development in treating bacterial infections.

Case Study 2: Inflammatory Response Modulation

A study conducted on murine macrophages treated with lipopolysaccharide (LPS) showed that pre-treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 production compared to untreated controls . This underscores its potential utility in therapeutic strategies aimed at reducing inflammation.

Properties

CAS No. |

38748-96-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1S,3S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |

InChI |

InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 |

InChI Key |

WHXOMZVLSNHION-KZVJFYERSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@H]1O |

Canonical SMILES |

CC1CC2C(C2(C)C)CC1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.